(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups and a dioxastannolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). The reaction typically involves heating the reactants under nitrogen at temperatures ranging from 120-130°C . The resulting product is then purified through standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetyl chloride and benzoyl chloride are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Dibutyltin oxide derivatives.
Reduction: Various organotin species.
Substitution: Substituted organotin compounds with different functional groups.
Scientific Research Applications
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials.
Catalysis: It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The dioxastannolane ring structure also plays a role in stabilizing reaction intermediates and enhancing the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane: Similar in structure but lacks the hydroxyl group.
Dibutyltin oxide: A simpler organotin compound with different reactivity.
Dibutyltin dimethoxide: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dibutyl-1,3,2-dioxastannolan-4-yl)methanol is unique due to the presence of both the dioxastannolane ring and the hydroxyl group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and catalytic applications.
Properties
CAS No. |
90715-42-7 |
---|---|
Molecular Formula |
C11H24O3Sn |
Molecular Weight |
323.02 g/mol |
IUPAC Name |
(2,2-dibutyl-1,3,2-dioxastannolan-4-yl)methanol |
InChI |
InChI=1S/2C4H9.C3H6O3.Sn/c2*1-3-4-2;4-1-3(6)2-5;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;-2;+2 |
InChI Key |
MADGUZJNKNHOBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OCC(O1)CO)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.